molecular formula C8H11N B048302 Benzeneethan-d4-amine CAS No. 87620-08-4

Benzeneethan-d4-amine

Cat. No. B048302
CAS RN: 87620-08-4
M. Wt: 125.2 g/mol
InChI Key: BHHGXPLMPWCGHP-KXGHAPEVSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Benzeneethan-d4-amine often involves palladium-catalyzed one-pot reactions or innovative methods that allow for the selective formation of imines and secondary amines by reacting benzyl alcohols with primary amines without needing additives for a wide range of alcohols and amines (Kwon et al., 2009). These reactions highlight the efficiency and adaptability of modern synthesis techniques in generating compounds with specific functional groups.

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and Density Functional Theory (DFT) calculations, offers detailed insights into the geometric and electronic structures of compounds. For instance, certain sulfonamide compounds related to Benzeneethan-d4-amine have been characterized using these techniques, providing information on their crystalline structure and molecular orbitals, which are crucial for understanding their reactivity and properties (Sarojini et al., 2012).

Scientific Research Applications

Catalytic Applications

Benzeneethan-d4-amine is closely related to the study of catalysts in chemical syntheses. For instance, graphene-co-shelled reusable Ni/NiO nanoparticles have been used for the synthesis of amines under mild conditions, proving crucial in pharmaceutical and material research (Liu et al., 2020). Similarly, catalytic reductive aminations utilizing molecular hydrogen are significant for producing various amines, including those used in life science applications (Murugesan et al., 2020).

Polymerization and Coatings

In dental materials, benzeneethan-d4-amine derivatives are involved in the kinetics of free-radical polymerization of dimethacrylate monomers (Achilias & Sideridou, 2004). Additionally, polyetheramines have been used to create linear polymers with unique properties, such as non-wettability and resistance to various chemicals (Kaleem et al., 1987).

Detection and Environmental Applications

Benzene ring-containing amines, similar in structure to benzeneethan-d4-amine, have been studied for their potential in environmental supervision, with methods like vacuum ultraviolet photoionization mass spectrometry showing promise in detecting such compounds efficiently (Zhang et al., 2018).

Nanotechnology and Materials Science

Graphene-based catalysts, relevant in the context of benzeneethan-d4-amine chemistry, have been explored for the reduction of nitro compounds to amines, crucial in synthesizing drugs and biologically active molecules (Nasrollahzadeh et al., 2020).

Chemical Synthesis

Studies also include amination reactions, such as the Ni-catalyzed cross-coupling of cyclic sulfamates, showcasing the diverse applications of amines in chemical synthesis (Wehn & DuBois, 2005).

Future Directions

The future of the synthesis of biobased amines, including Benzeneethan-d4-amine, and their use in different applications is promising . Biobased amines are key monomers for the synthesis of polyamides, polyureas, polyepoxydes, which are all of growing interest in automotive, aerospace, building, or health applications .

properties

IUPAC Name

1,1,2,2-tetradeuterio-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHGXPLMPWCGHP-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=CC=C1)C([2H])([2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80236527
Record name Benzeneethan-d4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80236527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneethan-d4-amine

CAS RN

87620-08-4
Record name Benzeneethan-d4-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087620084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneethan-d4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80236527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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